(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
The compound is a type of organic molecule that contains several functional groups, including a cyano group (-CN), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, the pyrazole ring, and the trifluoromethyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the cyano group is a good nucleophile and can participate in various addition and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano and trifluoromethyl groups could affect the compound’s polarity, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
The compound has been a focus in the synthesis of various derivatives, indicating its versatility as a precursor for new molecules. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential biomedical applications of derivatives synthesized from similar compounds (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antitumor Activities
Further research has focused on the antimicrobial and antitumor activities of derivatives. Bondock et al. (2008) explored the antimicrobial activity of new heterocycles incorporating the antipyrine moiety, derived from similar cyanoacetamide compounds, highlighting the antimicrobial potential of these derivatives (Bondock, Rabie, Etman, & Fadda, 2008). Additionally, Fahim et al. (2019) synthesized novel pyrimidiopyrazole derivatives and evaluated their in vitro antitumor activity, demonstrating the relevance of cyanoacetamide derivatives in developing potential antitumor agents (Fahim, Elshikh, & Darwish, 2019).
Chemical Structure and Properties
Studies such as those by Kariuki et al. (2022) focus on the synthesis and structure determination of cyanoacrylamide derivatives, providing insights into their chemical properties and potential applications in various fields, including materials science and drug design (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-30-18-7-2-4-13(9-18)19-15(12-26-28-19)8-14(11-25)20(29)27-17-6-3-5-16(10-17)21(22,23)24/h2-10,12H,1H3,(H,26,28)(H,27,29)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQCWFAEHKUGNW-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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